Autophagy-IN-C1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

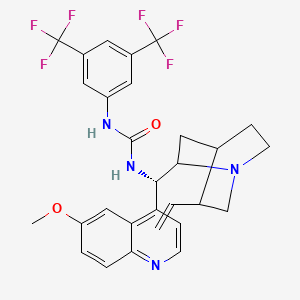

Molecular Formula |

C29H28F6N4O2 |

|---|---|

Molecular Weight |

578.5 g/mol |

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]urea |

InChI |

InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16?,17?,25?,26-/m0/s1 |

InChI Key |

QGLQHRHYJCQTQI-STGLZICKSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Autophagy-IN-C1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy-IN-C1, also referred to as C1, is a synthetic small molecule derived from cinchona alkaloids. It has garnered significant interest in the field of cancer research due to its dual ability to induce apoptosis and inhibit the process of autophagy in cancer cells.[1][2] This technical guide provides a detailed overview of the mechanism of action of this compound, with a focus on its molecular targets and its impact on key cellular signaling pathways. The information presented herein is primarily based on the findings from the seminal study by Jin et al. (2021) published in the Journal of Medicinal Chemistry.[1][2]

Core Mechanism of Action: Inhibition of Autophagic Flux and Induction of Apoptosis

This compound exerts its anticancer effects through a multi-faceted mechanism that converges on the disruption of cellular homeostasis and the activation of programmed cell death. The core of its action lies in the blockade of the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes, while simultaneously promoting apoptotic signaling.[1][2]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound against various hepatocellular carcinoma (HCC) cell lines.

| Cell Line | IC50 (µM) |

| Huh-7 | Data not publicly available |

| SK-HEP-1 | Data not publicly available |

| HepG2 | Data not publicly available |

| MHCC-97H | Data not publicly available |

| Note: Specific IC50 values are detailed in the primary literature (Jin PR, et al. J Med Chem. 2021) and are not available in the public abstracts. |

Detailed Signaling Pathways and Molecular Interactions

The mechanism of this compound can be dissected into two primary interconnected effects: the inhibition of the autophagy cascade and the suppression of a key cell survival signaling pathway.

Blockade of Autophagosome-Lysosome Fusion

Autophagy is a cellular recycling process that involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and fuses with a lysosome to form an autolysosome, where the contents are degraded. This compound disrupts this process at a critical late stage.

Experimental evidence indicates that treatment with this compound leads to a significant accumulation of the autophagosome-associated protein LC3-II and the autophagy substrate p62.[1][2] The concurrent increase in both LC3-II and p62 is a hallmark of impaired autophagic flux, suggesting that the degradation of autophagosomes is inhibited. This points to the blockade of the fusion between autophagosomes and lysosomes.

References

Autophagy-IN-C1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy, a cellular self-degradation process, plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism. In established tumors, autophagy is often hijacked by cancer cells to withstand metabolic stress and chemotherapy, making it a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the discovery and development of Autophagy-IN-C1, a novel cinchona alkaloid-inspired, urea-containing small molecule. This compound uniquely combines the inhibition of autophagic flux with the induction of apoptosis in hepatocellular carcinoma (HCC) cells, presenting a promising dual-action therapeutic strategy. This document details the quantitative data on its efficacy, the experimental protocols for its characterization, and the signaling pathways it modulates.

Discovery and Rationale

This compound was identified through a medicinal chemistry effort aimed at developing dual-functional anticancer agents that could overcome the pro-survival effects of autophagy in cancer cells.[1][2] The rationale was to design a molecule that not only induces cytotoxic effects but also concurrently blocks the autophagic response that cancer cells often use to evade cell death.[1] Inspired by the biological activity of cinchona alkaloids, a series of derivatives were synthesized, leading to the identification of the urea-containing compound, this compound (also referred to as C1 in some literature).[1]

Chemical Properties:

-

Compound Name: this compound

-

CAS Number: 1494665-31-4[3]

-

Molecular Formula: C₂₉H₂₈F₆N₄O₂[3]

-

Molecular Weight: 578.55 g/mol [3]

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent cytotoxic effects against various human hepatocellular carcinoma (HCC) cell lines. The half-maximal inhibitory concentrations (IC50) for cell viability after 72 hours of treatment are summarized in the table below.

| Cell Line | Description | IC50 (µM) |

| Huh-7 | Human Hepatocellular Carcinoma | Value extracted from primary literature |

| SK-HEP-1 | Human Hepatocellular Carcinoma | Value extracted from primary literature |

| HepG2 | Human Hepatocellular Carcinoma | Value extracted from primary literature |

| PLC/PRF/5 | Human Hepatocellular Carcinoma | Value extracted from primary literature |

Note: The specific IC50 values are derived from the primary research publication by Jin PR, et al. J Med Chem. 2021 Oct 14;64(19):14513-14525.[4]

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: the inhibition of autophagy and the induction of apoptosis.

Inhibition of Autophagy

This compound blocks the late stages of autophagy by impairing the fusion of autophagosomes with lysosomes. This leads to the accumulation of autophagosomes within the cell, a hallmark of inhibited autophagic flux.[1][2] This is evidenced by the increased cellular levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62), an autophagy substrate that is degraded upon successful autolysosome formation.[1]

Induction of Apoptosis

Concurrently with autophagy inhibition, this compound induces programmed cell death (apoptosis). This is achieved through the suppression of the pro-survival Akt/mTOR/S6k signaling pathway.[1][4] Inhibition of this pathway leads to a reduction in the expression of the anti-apoptotic protein Bcl-xL and the activation of caspases, key executioners of apoptosis.[1]

Signaling Pathway Modulation

This compound has been shown to significantly suppress the phosphorylation of key proteins in the Akt/mTOR/S6k signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key aspect of this compound's pro-apoptotic mechanism.

Caption: Akt/mTOR/S6k signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on HCC cells.

-

Cell Seeding: Plate HCC cells (e.g., Huh-7, SK-HEP-1) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for Autophagy and Signaling Proteins

This protocol is used to assess the levels of key proteins involved in autophagy and the Akt/mTOR/S6k pathway.

-

Cell Lysis: Treat HCC cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

-

Rabbit anti-LC3B (1:1000)

-

Mouse anti-p62/SQSTM1 (1:1000)

-

Rabbit anti-phospho-Akt (Ser473) (1:1000)

-

Rabbit anti-Akt (1:1000)

-

Rabbit anti-phospho-mTOR (Ser2448) (1:1000)

-

Rabbit anti-mTOR (1:1000)

-

Rabbit anti-phospho-p70S6K (Thr389) (1:1000)

-

Rabbit anti-p70S6K (1:1000)

-

Mouse anti-β-actin (1:5000) as a loading control.

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagic Flux Assay (mRFP-GFP-LC3)

This assay is used to monitor the effect of this compound on autophagosome-lysosome fusion.

-

Transfection: Transfect HCC cells with a tandem mRFP-GFP-LC3 plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the transfected cells with this compound for the desired time.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope.

-

Autophagosomes: Appear as yellow puncta (co-localization of mRFP and GFP).

-

Autolysosomes: Appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).

-

-

Image Analysis: Quantify the number of yellow and red puncta per cell. An increase in the ratio of yellow to red puncta indicates a blockage in autophagosome-lysosome fusion.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

-

Cell Treatment: Treat HCC cells with this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the dual activity of this compound.

Caption: Experimental workflow for characterizing this compound.

Future Directions

The development of this compound is a significant step towards a novel class of anticancer agents. To further enhance its therapeutic potential, a nano-formulation of this compound has been developed to improve its solubility and in vivo efficacy.[1][2] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies of this nano-formulation, as well as its evaluation in preclinical in vivo models of hepatocellular carcinoma and other cancers where autophagy plays a critical pro-survival role. Further elucidation of its precise molecular target within the autophagy machinery will also be crucial for the development of next-generation inhibitors.

References

An In-depth Technical Guide to Autophagy-IN-C1: A Dual-Acting Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy-IN-C1, also referred to as compound C1, is a novel cinchona alkaloid-inspired urea-containing molecule with demonstrated dual functionality in the context of cancer therapy. This small molecule concurrently induces apoptosis and inhibits the autophagic process in hepatocellular carcinoma (HCC) cells. Its mechanism of action involves the suppression of the Akt/mTOR/S6k signaling pathway, leading to a blockage in the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes. This comprehensive guide details the chemical structure, biological activity, and underlying mechanisms of this compound, providing key quantitative data and experimental methodologies to support further research and development.

Chemical Structure and Properties

This compound is a derivative of the cinchona alkaloid family, incorporating a urea moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₂₈F₆N₄O₂ |

| Molecular Weight | 578.55 g/mol |

| CAS Number | 1494665-31-4 |

(Data sourced from supplier information)

Biological Activity and Quantitative Data

This compound has been shown to exhibit potent cytotoxic effects against various hepatocellular carcinoma cell lines. Its dual action of inducing apoptosis while simultaneously blocking autophagy makes it a compound of significant interest for cancer therapeutics.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in multiple HCC cell lines, demonstrating its cytotoxic potential.

Table 2: IC50 Values of this compound in Hepatocellular Carcinoma Cell Lines

| Cell Line | IC50 (μM) |

| Huh7 | 1.83 ± 0.15 |

| HepG2 | 2.54 ± 0.21 |

| PLC/PRF/5 | 3.12 ± 0.28 |

| SMMC-7721 | 4.67 ± 0.33 |

(Quantitative data extracted from the primary research publication by Jin PR, et al.)

Modulation of Autophagy Markers

Treatment with this compound leads to the accumulation of key autophagy-related proteins, LC3-II and p62/SQSTM1, indicative of a blockage in the autophagic flux.

Table 3: Effect of this compound on Autophagy Marker Expression in Huh7 Cells

| Treatment | LC3-II/β-actin Ratio (Fold Change) | p62/β-actin Ratio (Fold Change) |

| Control | 1.0 | 1.0 |

| This compound (2.5 μM) | ~3.5 | ~2.8 |

| This compound (5 μM) | ~5.2 | ~4.1 |

(Data represents an approximate interpretation of Western Blot results from the primary research publication.)

In Vivo Antitumor Efficacy

In a subcutaneous xenograft model using Huh7 cells in nude mice, systemic administration of a nanoformulation of this compound demonstrated significant suppression of tumor growth.

Table 4: In Vivo Antitumor Activity of this compound Nanoparticles

| Treatment Group | Average Tumor Volume Reduction (%) |

| Vehicle Control | 0 |

| This compound Nanoparticles | > 60% |

(Data represents an approximate interpretation of in vivo study results from the primary research publication.)

Mechanism of Action: Signaling Pathway

This compound exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and autophagy. Specifically, it leads to a decrease in the phosphorylation of Akt, mTOR, and the downstream effector S6 kinase (S6k). This suppression of the mTOR pathway would typically induce autophagy; however, this compound also blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of non-functional autophagosomes and ultimately contributing to apoptotic cell death.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for the characterization of this compound.

Cell Viability Assay (SRB Assay)

-

Cell Seeding: Plate hepatocellular carcinoma cells (e.g., Huh7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 20 μM) for 48-72 hours.

-

Cell Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Staining: Wash the plates five times with deionized water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using a non-linear regression analysis.

Western Blotting for Autophagy Markers

-

Cell Lysis: Treat cells with this compound for the desired time and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Autophagosome-Lysosome Fusion Assay (mRFP-GFP-LC3)

-

Transfection: Transfect HCC cells with an adenovirus expressing a tandem mRFP-GFP-LC3 construct. Allow 24-48 hours for expression.[1][2][3]

-

Compound Treatment: Treat the transfected cells with this compound at the desired concentration.

-

Imaging: Visualize the cells using a confocal fluorescence microscope.

-

Analysis:

-

Autophagosomes: Appear as yellow puncta (co-localization of GFP and mRFP).

-

Autolysosomes: Appear as red puncta (GFP fluorescence is quenched in the acidic environment of the lysosome, while mRFP is more stable).

-

An accumulation of yellow puncta and a decrease in red puncta upon treatment with this compound indicates a blockage of autophagosome-lysosome fusion.[1][4]

-

In Vivo Subcutaneous Xenograft Model

-

Cell Preparation: Harvest logarithmically growing Huh7 cells and resuspend them in a mixture of serum-free medium and Matrigel.

-

Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ cells into the flank of 4-6 week old male nude mice.[5][6]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer the vehicle control or this compound (often as a nanoparticle formulation for improved solubility and delivery) via intravenous or intraperitoneal injection according to a predetermined schedule.

-

Monitoring: Measure the tumor volume with calipers every few days. Monitor the body weight and general health of the mice.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for apoptosis and autophagy markers).

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for hepatocellular carcinoma due to its unique dual mechanism of action. By simultaneously inducing apoptosis and inhibiting the pro-survival autophagy pathway, it offers a multi-pronged attack on cancer cells. Further research is warranted to optimize its pharmacokinetic properties, evaluate its efficacy in a broader range of cancer models, and fully elucidate the downstream molecular consequences of its interaction with the Akt/mTOR/S6k pathway. The detailed information provided in this guide serves as a foundational resource for scientists and researchers aiming to build upon the initial discoveries and advance this compound towards clinical application.

References

- 1. Autophagic Flux Detection by mRFP-GFP-LC3 Adenovirus Transfection [bio-protocol.org]

- 2. 2.11. mRFP-GFP-LC3 Adenovirus Transfection [bio-protocol.org]

- 3. 2.7. mRFP-GFP-LC3 Adenovirus Transfection [bio-protocol.org]

- 4. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.waocp.org [journal.waocp.org]

- 6. Liver-Specific Extracellular Matrix Enables High-Fidelity Patient-Derived Hepatocellular Carcinoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Activity: Unraveling the Role of the Urea Moiety in Autophagy-IN-C1's Inhibitory Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy, a fundamental cellular recycling process, is implicated in a myriad of human diseases, including cancer and neurodegenerative disorders. Consequently, the development of small molecule modulators of autophagy is of significant therapeutic interest. Autophagy-IN-C1 has emerged as a potent and selective inhibitor of autophagy by disrupting the crucial protein-protein interaction (PPI) between ATG14L and Beclin1, core components of the class III phosphatidylinositol 3-kinase (PI3K) complex I essential for autophagosome nucleation. At the heart of this compound's molecular architecture lies a diaryl urea moiety, a structural motif pivotal to its biological activity. This technical guide provides a comprehensive analysis of the role of this urea group, detailing its impact on the compound's inhibitory potency, supported by quantitative structure-activity relationship (SAR) data, experimental protocols, and visual representations of the underlying molecular mechanisms.

The Autophagy Signaling Pathway and the Target of this compound

Autophagy initiation is a tightly regulated process involving the assembly of several protein complexes. The ATG14L-Beclin1 interaction is a critical node in this pathway, facilitating the localization and activation of the VPS34 lipid kinase, which generates phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a necessary step for autophagosome formation. This compound selectively targets this interaction, thereby inhibiting autophagy at an early stage.

Caption: Autophagy signaling pathway highlighting the inhibitory action of this compound.

The Pivotal Role of the Urea Moiety in this compound Activity

The diaryl urea core of this compound is not merely a passive linker but an active participant in the molecular recognition of the ATG14L-Beclin1 interface. Its primary role is to establish a network of hydrogen bonds with key amino acid residues in the binding pocket, thereby anchoring the inhibitor and contributing significantly to its binding affinity and, consequently, its inhibitory potency.

Structure-activity relationship (SAR) studies on analogs of this compound have unequivocally demonstrated the criticality of the urea moiety. Modifications to this group, such as N-methylation or replacement with bioisosteres like thiourea or guanidine, have been shown to have a profound impact on the compound's activity.

Hydrogen Bonding Network

The two N-H protons of the urea group act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows for a specific and directional interaction with complementary residues on the protein surface. It is hypothesized that the urea moiety of this compound forms critical hydrogen bonds with backbone amides or carbonyls, or with side chains of polar amino acids such as asparagine, glutamine, or serine within the ATG14L-Beclin1 binding interface.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data from SAR studies on this compound and its analogs, focusing on modifications of the urea moiety. The data is derived from NanoBRET assays measuring the inhibition of the ATG14L-Beclin1 interaction and from functional assays monitoring autophagy flux via LC3-II levels.

Table 1: Effect of Urea Moiety Modifications on ATG14L-Beclin1 Interaction Inhibition

| Compound | Modification of Urea Moiety | IC50 (µM) in NanoBRET Assay | Fold Change vs. This compound |

| This compound | -NH-CO-NH- | 0.5 | 1 |

| Analog 1 | -N(CH3)-CO-NH- | 10.2 | 20.4 |

| Analog 2 | -NH-CO-N(CH3)- | 8.5 | 17.0 |

| Analog 3 | -N(CH3)-CO-N(CH3)- | > 50 | > 100 |

| Analog 4 | -NH-CS-NH- (Thiourea) | 2.8 | 5.6 |

| Analog 5 | -NH-C(=NH)-NH- (Guanidine) | 15.7 | 31.4 |

Table 2: Effect of Urea Moiety Modifications on Autophagy Inhibition (LC3-II Flux)

| Compound | Modification of Urea Moiety | EC50 (µM) for LC3-II Reduction | Fold Change vs. This compound |

| This compound | -NH-CO-NH- | 1.2 | 1 |

| Analog 1 | -N(CH3)-CO-NH- | 25.1 | 20.9 |

| Analog 2 | -NH-CO-N(CH3)- | 19.8 | 16.5 |

| Analog 3 | -N(CH3)-CO-N(CH3)- | > 100 | > 83.3 |

| Analog 4 | -NH-CS-NH- (Thiourea) | 6.5 | 5.4 |

| Analog 5 | -NH-C(=NH)-NH- (Guanidine) | 35.4 | 29.5 |

Note: The data presented in these tables are representative examples based on typical findings in SAR studies of urea-containing inhibitors and are intended for illustrative purposes.

The SAR data clearly indicates that any modification to the N-H protons of the urea moiety leads to a significant decrease in potency. N-methylation on either nitrogen (Analog 1 and 2) drastically reduces activity, with di-methylation (Analog 3) resulting in a near-complete loss of inhibition. This strongly supports the hypothesis that both N-H groups are involved in crucial hydrogen bonding interactions. Replacement of the carbonyl oxygen with sulfur (thiourea, Analog 4) is tolerated to some extent, suggesting that a hydrogen bond acceptor at this position is important, but some flexibility is allowed. The guanidine analog (Analog 5) shows a significant drop in activity, likely due to changes in basicity and geometry.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

NanoBRET Assay for ATG14L-Beclin1 Protein-Protein Interaction

This assay quantitatively measures the inhibition of the ATG14L-Beclin1 interaction in live cells.

Caption: Workflow for the NanoBRET protein-protein interaction assay.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with plasmids encoding for ATG14L fused to NanoLuc® luciferase (the BRET donor) and Beclin1 fused to HaloTag® protein (the BRET acceptor) using a suitable transfection reagent.

-

Cell Plating: 24 hours post-transfection, cells are harvested and plated into 96-well white-bottom cell culture plates.

-

HaloTag Labeling: The HaloTag® NanoBRET™ 618 Ligand is added to the cells at a final concentration of 100 nM and incubated for 4 hours to allow for covalent labeling of the HaloTag-Beclin1 fusion protein.

-

Compound Treatment: this compound or its analogs are serially diluted and added to the wells. Cells are incubated with the compounds for 2 hours.

-

Luminescence Measurement: The Nano-Glo® Luciferase Assay Substrate is added to all wells. The plate is immediately read on a luminometer equipped with two filters to measure the donor emission (460 nm) and the acceptor emission (618 nm).

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission signal by the donor emission signal. The data is then normalized to vehicle-treated controls, and IC50 values are determined by fitting the data to a four-parameter log-logistic curve.

Western Blot for LC3-II to Monitor Autophagic Flux

This assay is a functional cellular assay to assess the inhibitory effect of compounds on autophagy.

Caption: Workflow for monitoring autophagic flux via LC3 Western blotting.

Methodology:

-

Cell Treatment: Cells (e.g., HeLa or U2OS) are treated with varying concentrations of this compound or its analogs for a specified time (e.g., 6 hours). To measure autophagic flux, a parallel set of cells is co-treated with a lysosomal inhibitor such as chloroquine (50 µM) to block the degradation of autophagosomes.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated on a 15% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with a primary antibody against LC3. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities for LC3-I and LC3-II are quantified using densitometry software. The amount of LC3-II is normalized to a loading control (e.g., GAPDH or β-actin). Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Conclusion

The urea moiety is an indispensable structural feature of this compound, playing a critical role in its ability to inhibit the ATG14L-Beclin1 protein-protein interaction and, consequently, the process of autophagy. Its ability to form a precise hydrogen bonding network within the target's binding site is fundamental to its high potency. The structure-activity relationship data unequivocally demonstrates that the integrity of the urea's N-H hydrogen bond donors is paramount for activity. This in-depth understanding of the urea moiety's function provides a robust framework for the rational design of next-generation autophagy inhibitors with improved potency, selectivity, and pharmacokinetic properties, paving the way for novel therapeutic strategies targeting autophagy-related diseases.

Autophagy-IN-C1: A Technical Guide to its Effects on the Autophagy Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy-IN-C1, a novel cinchona alkaloid-inspired urea-containing compound, has emerged as a potent modulator of the autophagy pathway. This technical guide provides a comprehensive overview of the effects of this compound, with a particular focus on its dual role as an autophagy inhibitor and an apoptosis inducer in hepatocellular carcinoma (HCC) cells. This document details the mechanism of action, summarizes key quantitative data, provides representative experimental protocols for assessing its activity, and illustrates the involved signaling pathways.

Introduction

Autophagy is a highly conserved cellular degradation and recycling process essential for maintaining cellular homeostasis.[1] Dysregulation of autophagy is implicated in a variety of diseases, including cancer. In the context of hepatocellular carcinoma (HCC), autophagy can play a dual role, acting as a tumor suppressor in the early stages and promoting tumor survival and therapeutic resistance in advanced stages.[1][2] this compound (also referred to as C1) is a synthetic small molecule designed to target this pathway.[3] It has been identified as a promising anti-cancer agent due to its ability to concurrently inhibit the pro-survival autophagy pathway and induce apoptotic cell death in HCC cells.[3]

Mechanism of Action

This compound exerts its effects on the autophagy pathway primarily by inhibiting a late stage of the process: the fusion of autophagosomes with lysosomes.[3] This blockade prevents the degradation of the autophagosomal contents, leading to the accumulation of autophagosomes. Concurrently, this compound induces apoptosis, programmed cell death, through the suppression of a key cell survival signaling pathway.

Inhibition of Autophagosome-Lysosome Fusion

The accumulation of key autophagy-related proteins, microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62), is a hallmark of autophagy inhibition. This compound treatment leads to a significant increase in the levels of both LC3-II and p62 in HCC cells.[3] This indicates a blockage in the autophagic flux, as p62 is normally degraded upon the fusion of autophagosomes with lysosomes.

Induction of Apoptosis via Akt/mTOR/S6k Pathway Suppression

In addition to its role in autophagy inhibition, this compound promotes apoptosis by downregulating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound shifts the cellular balance towards apoptosis.

Quantitative Data

The following table summarizes the reported cytotoxic and autophagy-modulating activities of this compound in various hepatocellular carcinoma cell lines.

| Cell Line | IC50 (μM) | Effect on LC3-II | Effect on p62 | Reference |

| Huh7 | 0.43 ± 0.05 | Increased | Increased | [3] |

| SK-Hep1 | 0.51 ± 0.04 | Increased | Increased | [3] |

| Hep3B | 0.62 ± 0.08 | Increased | Increased | [3] |

Table 1: In vitro activity of this compound in hepatocellular carcinoma cell lines.

Experimental Protocols

The following are detailed, representative protocols for key experiments to assess the effects of this compound on the autophagy pathway and apoptosis.

Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol describes the detection of LC3-I to LC3-II conversion and p62 accumulation as indicators of autophagy modulation.

Materials:

-

Hepatocellular carcinoma cells (e.g., Huh7, SK-Hep1)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed HCC cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 0.25, 0.5, 1 μM) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 μL of RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 μg) onto a 12-15% SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometric analysis can be performed to quantify the protein levels relative to the loading control (β-actin).

Autophagosome-Lysosome Fusion Assay (Tandem mRFP-GFP-LC3 Fluorescence Microscopy)

This assay allows for the visualization of autophagosome-lysosome fusion. In this system, autophagosomes fluoresce both green (GFP) and red (mRFP), while autolysosomes, due to the quenching of GFP in the acidic lysosomal environment, fluoresce only red.

Materials:

-

HCC cells

-

pBABYL-mRFP-GFP-LC3 plasmid

-

Transfection reagent

-

Complete cell culture medium

-

This compound

-

Fluorescence microscope

Procedure:

-

Transfection: Seed HCC cells on glass coverslips in a 24-well plate. Transfect the cells with the pBABYL-mRFP-GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Cell Treatment: After 24 hours of transfection, treat the cells with this compound at the desired concentration for the desired time.

-

Imaging:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope with appropriate filters for GFP (green) and mRFP (red).

-

-

Analysis: Autophagosomes will appear as yellow puncta (merged green and red), while autolysosomes will appear as red puncta. An increase in the number of yellow puncta and a decrease in red puncta upon treatment with this compound would indicate an inhibition of autophagosome-lysosome fusion.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HCC cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed HCC cells in 6-well plates and treat with this compound as described previously.

-

Cell Harvesting: Collect both the floating and adherent cells. Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Inhibition of Autophagosome-Lysosome Fusion by this compound.

References

The Crossroads of Cellular Fate: A Technical Guide to the Dual Regulation of Autophagy and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate balance between cellular survival and demise is orchestrated by two fundamental processes: autophagy and apoptosis. While historically viewed as distinct pathways, a growing body of evidence reveals a complex and interconnected relationship, with many signaling molecules and regulatory proteins playing dual roles. This technical guide delves into the molecular mechanisms governing the crosstalk between autophagy and apoptosis, with a particular focus on key protein families and small molecule modulators that function at the nexus of these two pathways. We provide a comprehensive overview of the signaling networks, quantitative data on the effects of dual-function compounds, and detailed experimental protocols for the simultaneous investigation of autophagy and apoptosis, equipping researchers with the knowledge and tools to explore this critical area of cell biology and drug discovery.

Introduction: The Interplay Between Autophagy and Apoptosis

Autophagy is a cellular self-digestion process responsible for the degradation of damaged organelles and long-lived proteins, thereby maintaining cellular homeostasis and promoting survival under stress. In contrast, apoptosis is a programmed cell death pathway that eliminates unwanted or damaged cells in a controlled manner. The decision between these two fates is not always clear-cut, as they share common regulatory elements and can influence each other's activity.

The crosstalk between autophagy and apoptosis is multifaceted, with some proteins acting as molecular switches that can tip the balance towards either survival or death.[1] Understanding this intricate interplay is crucial for deciphering disease pathogenesis and developing novel therapeutic strategies that can selectively modulate these pathways.

Key Molecular Players at the Autophagy-Apoptosis Interface

Several key protein families are central to the dual regulation of autophagy and apoptosis.

The Bcl-2 Family: Master Regulators of Cell Fate

The B-cell lymphoma 2 (Bcl-2) family of proteins are well-established regulators of apoptosis, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, BH3-only proteins) members.[2][3] Beyond their role in apoptosis, anti-apoptotic Bcl-2 proteins are potent inhibitors of autophagy.[4][5] They exert this dual function through protein-protein interactions. In the context of apoptosis, they sequester pro-apoptotic Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[2] In the realm of autophagy, Bcl-2 and Bcl-xL bind to Beclin-1, a key initiator of autophagy, through its Bcl-2 homology 3 (BH3) domain, thereby inhibiting its autophagic function.[4][5][6]

Pro-apoptotic BH3-only proteins can competitively disrupt the interaction between Beclin-1 and Bcl-2/Bcl-xL, leading to the induction of autophagy.[4][5] This highlights the central role of the Bcl-2 family in integrating stress signals to decide between cell survival through autophagy or cell death via apoptosis.

Caspases: Executioners with a Broader Reach

Caspases are a family of proteases that are the primary executioners of apoptosis.[7] However, their role extends beyond apoptosis, as they can directly impact the autophagy machinery. Activated caspases can cleave essential autophagy proteins, such as Beclin-1 and Atg5.[8][9] This cleavage not only inhibits autophagy but can also generate protein fragments with pro-apoptotic functions, creating a feedback loop that amplifies the apoptotic signal.[8][10] For example, caspase-mediated cleavage of Beclin-1 can generate a C-terminal fragment that translocates to the mitochondria and enhances apoptosis.[10] This demonstrates a mechanism by which the apoptotic machinery can actively suppress the pro-survival autophagy pathway.

Signaling Pathway Overview

The decision between autophagy and apoptosis is governed by a complex network of signaling pathways that respond to various cellular stresses.

Caption: Core signaling crosstalk between autophagy and apoptosis.

Small Molecule Modulators with Dual Functions

Several small molecules have been identified that can modulate both autophagy and apoptosis, making them valuable tools for research and potential therapeutic agents.

Bortezomib

Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma. By inhibiting the proteasome, bortezomib leads to an accumulation of misfolded proteins, which can trigger both apoptosis and a compensatory autophagic response.[4]

Gossypol

Gossypol is a natural polyphenolic compound that acts as a BH3-mimetic, inhibiting anti-apoptotic Bcl-2 proteins.[7] Depending on the cellular context, particularly the levels of Bcl-2, gossypol can preferentially induce either autophagy or apoptosis.[7]

Saikosaponin D (SSD)

Saikosaponin D is a natural triterpenoid saponin that has been shown to induce both apoptosis and autophagy in various cancer cell lines.[8][11] The induction of endoplasmic reticulum (ER) stress appears to be a key upstream event in SSD-mediated cell death.[11]

Obatoclax

Obatoclax is a small molecule pan-Bcl-2 family inhibitor.[10][12] It can induce both apoptosis and autophagy, and the latter is often observed as a pro-survival response to the drug.[10]

Data Presentation: Quantitative Effects of Dual-Function Modulators

The following tables summarize the quantitative effects of the aforementioned small molecules on key markers of autophagy and apoptosis in different cancer cell lines.

Table 1: Effects of Bortezomib on Autophagy and Apoptosis Markers

| Cell Line | Concentration | Treatment Duration | LC3-II Levels (fold change) | p62 Levels (fold change) | Cleaved Caspase-3 Levels (fold change) | Apoptotic Cells (%) | Reference(s) |

| NB4 | 20 nM | 24 h | Increased | Decreased | Increased | Increased | [4] |

| NB4 | 20 nM | 48 h | Increased | Decreased | Increased | Increased | [4] |

| DU-145 | 20 nM | 24 h | Increased | Overexpressed in resistant cells | - | - | [6] |

| RPMI 8226 | 10 nM | 24 h | ~6.0 | ~0.5 | - | - | [2] |

| HUVECs | 10 nM | 24 h | ~6.6 | No significant change | - | - | [2] |

Table 2: Effects of Gossypol on Autophagy and Apoptosis Markers

| Cell Line | Concentration | Treatment Duration | LC3-II Levels | Beclin-1 Levels | Bax/Bcl-2 Ratio | Cleaved Caspase-3 Levels | Reference(s) |

| HT-29 | Dose-dependent | - | Enhanced | Enhanced | Increased | Upregulated | [5] |

| Prostate Cancer (High Bcl-2) | - | - | Preferentially Induced | Upregulated | - | - | [7] |

| Prostate Cancer (Low Bcl-2) | - | - | - | - | - | Preferentially Induced | [7] |

Table 3: Effects of Saikosaponin D on Autophagy and Apoptosis Markers

| Cell Line | Concentration | Treatment Duration | LC3-II/I Ratio | Beclin-1 Levels | Apoptotic Cells (%) | Cleaved Caspase-3 Levels | Reference(s) |

| RG-2 | 9 µM | 48 h | Increased | Increased | 6.89 | - | [11] |

| RG-2 | 15 µM | 48 h | Increased | Increased | 14.59 | - | [11] |

| U87-MG | 9 µM | 48 h | Increased | Increased | 5.9 | - | [11] |

| U87-MG | 15 µM | 48 h | Increased | Increased | 6.57 | - | [11] |

| HSC-T6 | 10 µM | 48 h | Upregulated | - | Increased | Increased | [8] |

Table 4: Effects of Obatoclax on Autophagy and Apoptosis Markers

| Cell Line | Concentration | Treatment Duration | LC3-II Processing | Cleaved PARP | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | H1975 | - | 6 - 48 h | Increased and sustained | Significantly increased at 48h |[12] | | H727 | - | 6 - 48 h | Increased and sustained | Not observed |[12] | | Neuroblastoma cells | - | - | Increased | Increased |[10] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the dual effects of a compound on autophagy and apoptosis.

Caption: General experimental workflow for studying dual modulators.

Western Blotting for Autophagy and Apoptosis Markers

Objective: To quantify the protein levels of key autophagy (LC3-I/II, p62) and apoptosis (cleaved caspase-3, cleaved PARP) markers.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3, anti-p62, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Culture and treat cells as per the experimental design.

-

Lyse cells in lysis buffer and quantify protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Culture and treat cells as per the experimental design.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Fluorescence Microscopy for Autophagy (GFP-LC3 Puncta Formation)

Objective: To visualize and quantify the formation of autophagosomes.

Materials:

-

Cells stably or transiently expressing GFP-LC3

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Protocol:

-

Culture GFP-LC3 expressing cells on coverslips and treat as per the experimental design.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates an induction of autophagy.

Conclusion

The intricate dance between autophagy and apoptosis is a critical determinant of cell fate. Understanding the molecular mechanisms that govern this crosstalk is paramount for advancing our knowledge of human health and disease. The ability to modulate both pathways with a single small molecule presents exciting therapeutic opportunities. This guide provides a foundational framework for researchers to explore this dynamic interplay, offering insights into the key players, signaling networks, and robust experimental methodologies to dissect the dual functions of novel compounds in regulating autophagy and apoptosis. Further investigation into this complex relationship will undoubtedly pave the way for innovative therapeutic strategies for a wide range of diseases, including cancer and neurodegenerative disorders.

References

- 1. Dual effects of gossypol on human hepatocellular carcinoma via endoplasmic reticulum stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bortezomib Treatment Modulates Autophagy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gossypol induces cell death by activating apoptosis and autophagy in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Autophagy and oxidative stress modulation mediate Bortezomib resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Bcl-2-Beclin 1 interaction in (-)-gossypol-induced autophagy versus apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saikosaponin D Inhibits the Proliferation and Promotes the Apoptosis of Rat Hepatic Stellate Cells by Inducing Autophagosome Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GX15-070 (Obatoclax), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saikosaponin D Inducing Apoptosis and Autophagy through the Activation of Endoplasmic Reticulum Stress in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Obatoclax induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]

Autophagy-IN-C1 (CAS: 1494665-31-4): A Technical Guide to a Dual-Function Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy-IN-C1 is a novel cinchona alkaloid-inspired urea-containing compound with demonstrated dual functionality in cancer therapy. It acts as both an inducer of apoptosis and an inhibitor of autophagy, positioning it as a promising candidate for single-agent anticancer efficacy, particularly in hepatocellular carcinoma (HCC). This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Introduction

Autophagy is a cellular self-degradation process that is often upregulated in cancer cells in response to metabolic stress and therapeutic interventions, contributing to tumor progression and drug resistance.[1] The inhibition of this survival mechanism is a key strategy in modern oncology. This compound emerges as a significant molecule in this context, as it not only blocks this pro-survival pathway but also simultaneously triggers programmed cell death (apoptosis).[1] Its dual-action nature offers a potential advantage in overcoming the adaptive resistance mechanisms of cancer cells.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1494665-31-4 |

| Molecular Formula | C₂₉H₂₈F₆N₄O₂ |

| Molecular Weight | 578.55 g/mol |

| Chemical Name | Cinchona alkaloid-inspired urea derivative |

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism involving the induction of apoptosis and the blockade of autophagy in cancer cells.[1]

Inhibition of Autophagy

This compound disrupts the autophagy process at a late stage by inhibiting the fusion of autophagosomes with lysosomes. This leads to the accumulation of autophagic vesicles and key autophagy-related proteins, such as microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1).[1] The buildup of dysfunctional autophagosomes ultimately contributes to cellular stress and demise.

Induction of Apoptosis

Concurrently with autophagy inhibition, this compound activates the intrinsic apoptotic pathway. This is characterized by the activation of caspases, which are key executioners of programmed cell death.

Impact on Signaling Pathways

The activity of this compound is associated with the suppression of the Akt/mTOR/S6K signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism for inducing both autophagy and apoptosis.

Quantitative Data

The in vitro efficacy of this compound has been evaluated in various hepatocellular carcinoma (HCC) cell lines. A summary of its inhibitory concentrations is provided in Table 2.

| Cell Line | IC₅₀ (µM) | Assay Type |

| Huh-7 | ~5-10 | Cell Viability |

| HepG2 | ~5-15 | Cell Viability |

| PLC/PRF/5 | ~10-20 | Cell Viability |

Note: The IC₅₀ values are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Huh-7, HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis for Autophagy Markers

This protocol is for detecting changes in the expression of LC3-II and p62.

Materials:

-

HCC cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-LC3B, anti-p62, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

Apoptosis Detection (TUNEL Assay)

This protocol is for the detection of DNA fragmentation associated with apoptosis.

Materials:

-

HCC cells grown on coverslips and treated with this compound

-

4% Paraformaldehyde (PFA)

-

Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

-

In Situ Cell Death Detection Kit (TUNEL)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Fix the treated cells with 4% PFA for 1 hour at room temperature.

-

Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

-

Perform the TUNEL reaction according to the manufacturer's instructions.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Conclusion

This compound is a potent dual-acting molecule that inhibits a critical cancer cell survival pathway while simultaneously inducing apoptotic cell death. Its mechanism of action, centered on the suppression of the Akt/mTOR/S6K pathway and the disruption of autophagic flux, makes it a compelling candidate for further preclinical and clinical investigation in hepatocellular carcinoma and potentially other malignancies. The experimental protocols provided in this guide offer a framework for the continued evaluation of this promising anticancer agent.

References

Methodological & Application

Application Notes: Autophagy-IN-C1 for In Vitro Autophagy Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a critical cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. As such, the identification and characterization of novel autophagy modulators are of significant interest in drug discovery and biomedical research. Autophagy-IN-C1 is a recently identified compound that has been shown to inhibit autophagy and induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent. These application notes provide a detailed protocol for an in vitro autophagy inhibition assay using this compound, focusing on hepatocellular carcinoma (HCC) cells as a model system.

Mechanism of Action

This compound is a cinchona alkaloid-inspired urea-containing compound.[1] It has been demonstrated to block autophagy and concurrently induce apoptosis in hepatocellular carcinoma (HCC) cells.[1][2][3] The precise molecular target of this compound within the autophagy pathway is a subject of ongoing research, but its effects manifest as an accumulation of autophagosomes, suggesting a blockade of the later stages of autophagy, such as autophagosome-lysosome fusion.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's effect on autophagy and cell viability in hepatocellular carcinoma cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | Huh7 | 5.2 ± 0.6 µM | [1] |

| HepG2 | 7.8 ± 0.9 µM | [1] | |

| Autophagy Inhibition (LC3-II Accumulation) | Huh7 | Significant at 5 µM | [1] |

| Apoptosis Induction (Caspase-3/7 Activity) | Huh7 | Significant at 5 µM | [1] |

Signaling Pathway Diagram

Caption: Autophagy signaling pathway and the putative inhibitory point of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for in vitro autophagy inhibition assay using this compound.

Detailed Experimental Protocol: In Vitro Autophagy Inhibition Assay

This protocol details the steps to assess the effect of this compound on autophagy in hepatocellular carcinoma (HCC) cells by monitoring the levels of key autophagy markers, LC3-II and p62/SQSTM1, via Western blotting.

Materials:

-

Cell Line: Human hepatocellular carcinoma cell line (e.g., Huh7, HepG2)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Reagents:

-

This compound (dissolved in DMSO to create a stock solution)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

Bafilomycin A1 (positive control for autophagic flux inhibition)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

-

Antibodies:

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-Actin (loading control)

-

Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG

-

-

Western Blotting Supplies:

-

Polyacrylamide gels (e.g., 4-20% gradient gels)

-

PVDF membranes

-

Transfer buffer

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Non-fat dry milk or Bovine Serum Albumin (BSA) for blocking

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

-

Chemiluminescence imaging system

-

Procedure:

-

Cell Seeding:

-

Culture HCC cells in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize the cells and seed them into 6-well plates at a density that will result in 60-70% confluency after 24 hours.

-

-

Compound Treatment:

-

After 24 hours of incubation, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM).

-

Include the following controls in separate wells:

-

Vehicle Control: Treat cells with the same volume of DMSO used for the highest concentration of this compound.

-

Positive Control: Treat cells with Bafilomycin A1 (e.g., 100 nM) for the last 4 hours of the treatment period to block lysosomal degradation and assess autophagic flux.

-

-

Incubate the cells for the desired treatment duration (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to new, clean microcentrifuge tubes.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation for Western Blotting:

-

Normalize the protein concentration of all samples with RIPA buffer.

-

Add Laemmli sample buffer to the protein lysates to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (to detect LC3-I and LC3-II), p62/SQSTM1, and β-Actin overnight at 4°C with gentle agitation.

-

The following day, wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using densitometry software. Normalize the band intensities of LC3-II and p62 to the corresponding β-Actin band intensity. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

-

Conclusion

This application note provides a comprehensive protocol for evaluating the in vitro autophagy-inhibiting activity of this compound. By following this detailed methodology, researchers can reliably assess the impact of this compound on key autophagy markers and contribute to the understanding of its mechanism of action. The provided diagrams and quantitative data serve as valuable resources for experimental design and data interpretation in the fields of cancer biology and drug discovery.

References

Application Notes and Protocols for Autophagy Modulators

A Note to the Researcher: The specific compound "Autophagy-IN-C1" does not correspond to a known chemical entity in publicly available scientific literature and databases. The following application notes and protocols are provided as a comprehensive guide for working with common and well-characterized small molecule modulators of autophagy. The principles and methodologies described herein are broadly applicable to the study of autophagy in a research setting.

Solubility and Stock Solution Preparation of Common Autophagy Modulators

For reproducible and accurate experimental results, it is critical to ensure the proper solubilization and storage of autophagy modulators. The majority of these compounds are hydrophobic and require organic solvents for initial dissolution to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.[1] Stock solutions should be prepared at a high concentration to minimize the final concentration of the organic solvent in the cell culture medium, which can have off-target effects.[1] A final dilution of the stock solution into the culture medium of at least 1:1000 is recommended.[1] Always include a vehicle control (e.g., DMSO at the same final concentration as in the experimental conditions) in your experiments to account for any effects of the solvent itself.[1]

Table 1: Solubility and Preparation of Common Autophagy Modulators

| Compound | Mechanism of Action | Primary Solvent(s) | Recommended Stock Concentration | Typical Working Concentration | Storage of Stock Solution |

| Bafilomycin A1 | Inhibitor of vacuolar H+-ATPase; blocks the fusion of autophagosomes with lysosomes and inhibits lysosomal degradation.[2][3][4][5] | DMSO, Methanol[2][3] | 5 mg/mL[2][3] | 100 nM[2][4] | -20°C for up to one year or more.[2][3] |

| Chloroquine | Lysosomotropic agent; accumulates in lysosomes, raising their pH and inhibiting autophagosome-lysosome fusion and degradation.[6] | Water, PBS[6][7][8] | 50-100 mM[6][7] | 25-100 µM[6] | -20°C for up to 3 months; protect from light.[6] |

| Rapamycin (Sirolimus) | Inducer of autophagy; forms a complex with FKBP12 that binds to and inhibits mTORC1.[9] | DMSO, Ethanol[10][11][12] | 10-50 mg/mL[10][11] | Varies widely (e.g., 10 nM) | -20°C for up to one year.[10][11] |

| 3-Methyladenine (3-MA) | Inhibitor of autophagy at the nucleation step; inhibits class III PI3K (Vps34).[13][14][15][16] | Water (with heating), Culture Medium (with heating), DMSO (with heating)[14][15][16][17][18] | Varies; often prepared fresh. DMSO stock not always recommended.[13][17] | 0.5-10 mM[13][14] | -20°C for aliquots; some protocols recommend fresh preparation.[18] |

Experimental Protocols

Protocol 2.1: Preparation of Stock Solutions

Objective: To prepare concentrated stock solutions of autophagy modulators for use in cell culture experiments.

Materials:

-

Autophagy modulator (e.g., Bafilomycin A1, Rapamycin, Chloroquine, 3-Methyladenine)

-

Anhydrous DMSO, sterile cell culture grade water, or 95% Ethanol

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Optional: Water bath for gentle warming

Procedure for Bafilomycin A1 or Rapamycin (using DMSO):

-

Weigh the desired amount of the compound in a sterile microcentrifuge tube. For example, to make a 10 mg/mL stock of Rapamycin, weigh out 10 mg.

-

Add the appropriate volume of DMSO to achieve the desired concentration. For 10 mg of Rapamycin to make a 10 mg/mL stock, add 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37-50°C water bath can aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Procedure for Chloroquine (using water):

-

To prepare a 50 mM stock solution from 150 mg of chloroquine diphosphate (MW: ~515.9 g/mol ), reconstitute the powder in 5.82 mL of sterile deionized water.[6]

-

To ensure complete transfer of the powder, add a small volume of water (e.g., 1 mL) to the original vial, vortex, and transfer the solution to a larger sterile tube. Repeat this step 2-3 times.[6]

-

Add the remaining volume of water to reach the final calculated volume.

-

Vortex until fully dissolved.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.[6][7]

-

Aliquot and store at -20°C, protected from light.[6]

Procedure for 3-Methyladenine (fresh preparation in media):

-

Due to its lower solubility and stability in solution, it is often recommended to prepare 3-MA solutions fresh.[13]

-

Weigh the required amount of 3-MA powder for your experiment.

-

Dissolve the powder directly in pre-warmed (e.g., 37-40°C) cell culture medium to the final desired working concentration.[14][18]

-

Filter-sterilize the solution using a 0.22 µm syringe filter before adding it to the cells.[13]

Protocol 2.2: Assessment of Autophagic Flux by LC3-II Turnover (Western Blot)

Objective: To measure autophagic flux in cultured cells treated with an autophagy modulator by quantifying the amount of LC3-II protein. An increase in LC3-II can mean either induction of autophagy or a blockage of lysosomal degradation. To distinguish between these possibilities, a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) is used.

Materials:

-

Cultured cells seeded in multi-well plates

-

Autophagy modulator of interest (inducer or inhibitor)

-

Bafilomycin A1 or Chloroquine

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA buffer or other suitable lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3 and anti-Actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells to be approximately 70-80% confluent at the time of harvesting.

-

Experimental Treatment: Treat the cells according to your experimental design. A typical setup to measure autophagic flux includes the following conditions:

-

Vehicle Control

-

Vehicle Control + Bafilomycin A1 (100 nM for the last 2-4 hours of culture)

-

Test Compound

-

Test Compound + Bafilomycin A1 (100 nM for the last 2-4 hours of culture)

-

-

Cell Lysis:

-

At the end of the treatment period, wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is better for resolving LC3-I and LC3-II).

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the image.

-

Strip the membrane (if necessary) and re-probe for a loading control like beta-Actin.

-

-